molecular formula C15H30BrNO2 B015361 10-(t-Boc-amino)-1-decylbromide CAS No. 887353-29-9

10-(t-Boc-amino)-1-decylbromide

Cat. No. B015361
M. Wt: 336.31 g/mol
InChI Key: OUQOWAUUYVRAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 10-(t-Boc-amino)-1-decylbromide often involves strategies that include the use of protective groups like Boc to safeguard amino functions during the reaction sequences. For instance, the synthesis and properties of N-t-amyloxycarbonylamino acids demonstrate a similar protective strategy, showcasing the versatility of using t-alkyl chloroformates for introducing protective groups under Schotten-Baumann conditions, which could be analogous to strategies employed for synthesizing 10-(t-Boc-amino)-1-decylbromide (Sakakibara et al., 1969).

Molecular Structure Analysis

The molecular structure of compounds like 10-(t-Boc-amino)-1-decylbromide is crucial for their reactivity and interaction with other molecules. The structural analysis often involves X-ray crystallography and NMR spectroscopy, providing insights into the conformations and stereochemistry critical for their reactivity and application in synthesis. For example, the crystal structure analysis of peptides can reveal the conformational preferences imposed by protective groups and substituents, as seen in studies of alpha-helical peptides (Inai et al., 2003).

Scientific Research Applications

Covalent Attachment of Oligodeoxyribonucleotides

A study utilized a related compound, 10-aminodec-1-ene, for the preparation of functionalized silicon surfaces. These surfaces were then used for the covalent attachment of thiol-modified oligodeoxyribonucleotides, enabling the preparation of DNA arrays. This application is significant for the development of DNA-based technologies and bioassays (Strother, Hamers, & Smith, 2000).

Peptide Synthesis

Research has demonstrated the use of alternative acidolytic reagents for the removal of the N-α-tertiary-butyloxycarbonyl (Boc) group during solid-phase peptide synthesis. This application highlights the importance of Boc-protected amino acids in facilitating the synthesis of peptides, a fundamental process in developing therapeutic peptides and studying protein functions (Houghten, Beckman, & Ostresh, 2009).

Surface Modification for Bioconjugation

Another study explored the catalyst-free N-tert-butyloxycarbonylation of amines in water, demonstrating a method for chemoselectively forming N-t-Boc derivatives. This method is crucial for the surface modification of materials, making it possible to attach biomolecules to various surfaces without the formation of unwanted side products (Chankeshwara & Chakraborti, 2006).

Development of Chiral Polymers

The synthesis and polymerization of amino acid-based chiral monomers have been reported, where Boc-protected amino acids played a key role. This research is pertinent to the development of chiral polymers that can have applications in drug delivery and the creation of bioconjugates (Bauri, Roy, Pant, & De, 2013).

Supramolecular Chemistry

In supramolecular chemistry, Boc-protected amino acids have been used to synthesize complex molecules and polymers with specific functions. These compounds are essential for creating materials with unique properties, such as responsiveness to environmental stimuli or the ability to form highly ordered structures (Inai, Ousaka, & Okabe, 2003).

Future Directions

Future research could focus on developing more efficient and sustainable methods for the synthesis and deprotection of Boc-protected amines . Additionally, the use of Boc-protected amines in the synthesis of complex organic molecules and peptides is a potential area of exploration .

properties

IUPAC Name

tert-butyl N-(10-bromodecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30BrNO2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQOWAUUYVRAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405163
Record name 10-(t-Boc-amino)-1-decylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(t-Boc-amino)-1-decylbromide

CAS RN

887353-29-9
Record name 10-(t-Boc-amino)-1-decylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(t-Boc-amino)-1-decylbromide
Reactant of Route 2
10-(t-Boc-amino)-1-decylbromide
Reactant of Route 3
Reactant of Route 3
10-(t-Boc-amino)-1-decylbromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
10-(t-Boc-amino)-1-decylbromide
Reactant of Route 5
Reactant of Route 5
10-(t-Boc-amino)-1-decylbromide
Reactant of Route 6
10-(t-Boc-amino)-1-decylbromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.